molecular formula C14H14ClN5 B11837142 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- CAS No. 115204-53-0

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)-

Cat. No.: B11837142
CAS No.: 115204-53-0
M. Wt: 287.75 g/mol
InChI Key: XTPFRQATVYIILF-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C14H14ClN5 and a molecular weight of 287.747 . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves the chlorination of a purine derivative followed by benzylation and dimethylation. The specific synthetic route and reaction conditions can vary, but a common method includes:

Industrial Production Methods

Industrial production methods for 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated purine derivative, while oxidation can produce an oxidized purine compound.

Scientific Research Applications

9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can disrupt cellular processes, leading to its potential use as an anticancer or antiviral agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-2-chloro-9H-purin-6-amine: Similar structure but lacks the dimethylamino group.

    2-Chloro-9H-purin-6-amine: Lacks both the benzyl and dimethylamino groups.

    9-Benzyl-9H-purin-6-amine: Lacks the chlorine and dimethylamino groups

Uniqueness

9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

115204-53-0

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

9-benzyl-2-chloro-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14ClN5/c1-19(2)12-11-13(18-14(15)17-12)20(9-16-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

XTPFRQATVYIILF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)Cl

Origin of Product

United States

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